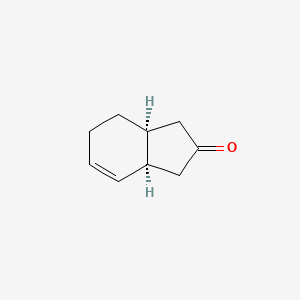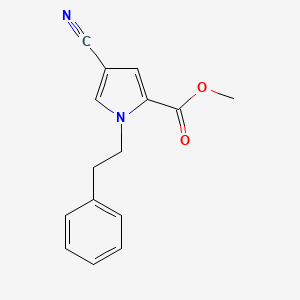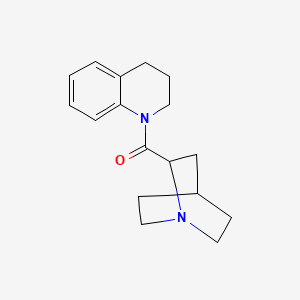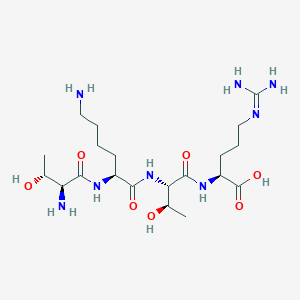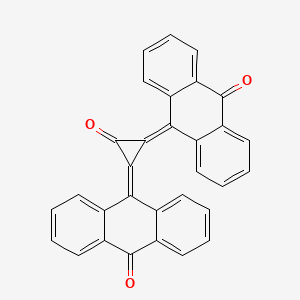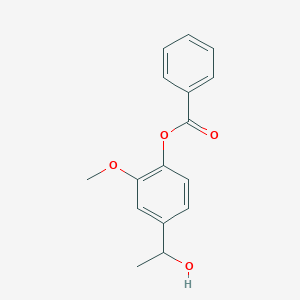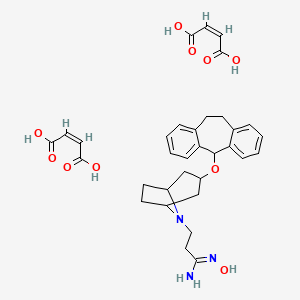
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) is a complex organic compound with a unique structure that combines elements of tropane and dibenzo[a,d]cycloheptene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) typically involves multiple steps. One key intermediate in the synthesis is 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one . The synthetic route starts with the reaction of phthalic anhydride and phenylacetic acid to form the intermediate compound, which is then subjected to further reactions to obtain the final product. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures to maintain consistency and safety in the production environment.
Análisis De Reacciones Químicas
Types of Reactions
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) include other tropane derivatives and dibenzo[a,d]cycloheptene analogs. Some examples are:
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- Tropane-8-carboxamide derivatives
Uniqueness
What sets Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) apart from similar compounds is its unique combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Número CAS |
73953-98-7 |
|---|---|
Fórmula molecular |
C33H39N3O10 |
Peso molecular |
637.7 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N'-hydroxy-3-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octan-8-yl]propanimidamide |
InChI |
InChI=1S/C25H31N3O2.2C4H4O4/c26-24(27-29)13-14-28-19-11-12-20(28)16-21(15-19)30-25-22-7-3-1-5-17(22)9-10-18-6-2-4-8-23(18)25;2*5-3(6)1-2-4(7)8/h1-8,19-21,25,29H,9-16H2,(H2,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clave InChI |
NQEUKQOPRNFMGW-SPIKMXEPSA-N |
SMILES isomérico |
C1C2N(C(C1)CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)CC/C(=N/O)/N.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CC2CC(CC1N2CCC(=NO)N)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
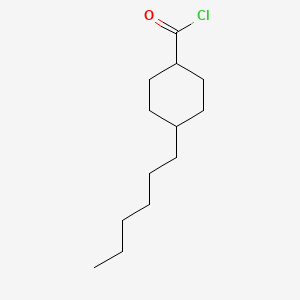
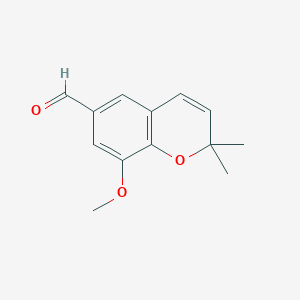
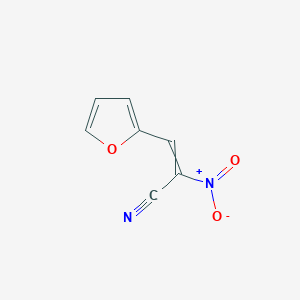

![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
